Esuberaprost Sodium

Descripción

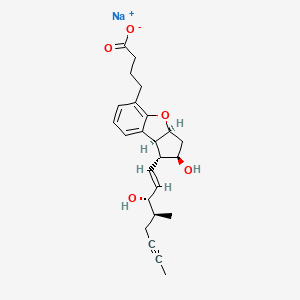

Structure

3D Structure of Parent

Propiedades

Número CAS |

152695-53-9 |

|---|---|

Fórmula molecular |

C24H29NaO5 |

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |

InChI |

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15-,17-,19+,20+,21-,23-;/m0./s1 |

Clave InChI |

YTCZZXIRLARSET-ZTWNIFTGSA-M |

SMILES isomérico |

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |

SMILES canónico |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |

Origen del producto |

United States |

Stereoisomeric and Structural Research of Esuberaprost Sodium

Esuberaprost (B1248030) Sodium's Identity as the Active Enantiomer within the Racemic Beraprost (B1666799) Mixture

Beraprost is commercially available as a racemic mixture, which is composed of four distinct stereoisomers: beraprost-314d, beraprost-314l, beraprost-315d, and beraprost-315l ucl.ac.uk. These isomers arise from the molecule's inherent stereochemical complexity, which includes six defined stereocenters and an E/Z center nih.govncats.io. Research has identified that within this racemic mixture, a specific isomer, known as esuberaprost (also identified as beraprost-314d), is predominantly responsible for the compound's pharmacological effects ucl.ac.ukpatsnap.comnih.govnih.gov. Studies have shown that the relative binding affinity of these isomers can vary significantly, with differences of up to 100-fold observed at prostacyclin (IP) receptor binding sites in human platelets ucl.ac.uk. This indicates that while the racemic mixture contains multiple stereoisomers, esuberaprost is the primary pharmacologically active component. The development of esuberaprost Sodium focuses on isolating and utilizing this specific, highly active isomer.

Comparative Pharmacological Activity Across Beraprost Stereoisomers

Comparative studies have elucidated the differential pharmacological activities among the Beraprost stereoisomers, particularly highlighting the superior potency of esuberaprost (beraprost-314d) compared to the racemic mixture.

Comparative Potency in Functional Assays

| Assay | Esuberaprost (beraprost-314d) | Racemic Beraprost | Fold Difference (Esuberaprost vs. Beraprost) | Reference(s) |

| Vasodilation (Rat Pulmonary Arteries) | Relaxant effect | Relaxant effect | 5-fold greater potency | ucl.ac.ukpatsnap.comnih.gov |

| cAMP Elevation (HEK-293-IP cells) | EC50 = 0.4 nM | - | 26-fold more potent | ucl.ac.ukpatsnap.comnih.gov |

| Inhibition of Smooth Muscle Cell Proliferation (Human PASMCs) | EC50 = 3 nM | EC50 = 120 nM | 40-fold more potent | ucl.ac.ukpatsnap.comnih.gov |

Esuberaprost has demonstrated significantly enhanced potency across various biological assays. In functional assays assessing vascular tone, esuberaprost relaxed rat pulmonary arteries with approximately five times greater potency than racemic beraprost ucl.ac.ukpatsnap.comnih.gov. When evaluating cyclic adenosine (B11128) monophosphate (cAMP) generation in cells expressing the human IP receptor, esuberaprost exhibited a 26-fold higher potency, with an EC50 of 0.4 nM compared to the racemic mixture ucl.ac.ukpatsnap.comnih.gov. Furthermore, in studies investigating the inhibition of smooth muscle cell proliferation in human pulmonary arterial smooth muscle cells (PASMCs), esuberaprost was found to be 40-fold more potent than racemic beraprost, with EC50 values of 3 nM and 120 nM, respectively ucl.ac.ukpatsnap.comnih.gov. These findings underscore the critical role of stereochemistry in determining the compound's efficacy.

Influence of Stereoisomer Separation on Observed Potency and Efficacy in Research Models

For instance, in research models using pulmonary arteries from patients with pulmonary hypertension, esuberaprost induced relaxation, whereas racemic beraprost produced only a weak contraction patsnap.comnih.gov. This difference in response highlights how stereoisomer separation can alter not only potency but also the qualitative nature of the observed efficacy. The process of separating these stereoisomers, often involving techniques like chiral chromatography or crystallization with chiral auxiliaries, is essential for obtaining the pure, highly active esuberaprost isomer google.comgoogle.comresearchgate.net. This isolation allows for a more precise understanding of the compound's mechanism of action and its therapeutic potential, free from the confounding effects of less active or inactive isomers.

Compound List:

this compound

Beraprost

Beraprost-314d

Beraprost-314l

Beraprost-315d

Beraprost-315l

Prostacyclin (PGI2)

U46619

RO3244794

L-NAME

L-798,106

Molecular and Cellular Pharmacology of Esuberaprost Sodium

Prostanoid Receptor Agonism by Esuberaprost (B1248030) Sodium

Esuberaprost Sodium functions as an agonist, primarily at the prostacyclin receptor (IP receptor), a Gs-coupled receptor. This interaction is fundamental to its vasodilatory and anti-platelet aggregation properties.

The prostacyclin receptor (IP receptor) is a Gs-coupled receptor that mediates the biological actions of prostacyclin (PGI2) wikidoc.orgnih.govresearchgate.net. This compound binds to and activates the IP receptor, triggering a cascade of intracellular events patsnap.comncats.io. This activation is characterized by the receptor's interaction with Gs proteins, leading to the modulation of downstream signaling pathways nih.govoaepublish.com. Studies indicate that this compound is a potent agonist at the IP receptor, with binding affinity in the low nanomole per liter range wikidoc.org. The molecular mechanisms governing IP receptor activation by this compound involve specific ligand binding within the seven-transmembrane domain, leading to conformational changes that facilitate G protein coupling nih.govbiorxiv.orgbiorxiv.org.

This compound demonstrates significant potency as an IP receptor agonist when compared to other prostacyclin analogs. In studies evaluating IP receptor activation, this compound has been shown to be more potent than beraprost (B1666799), iloprost (B1671730), and treprostinil (B120252) ucl.ac.ukpatsnap.com. Specifically, in HEK-293 cells stably expressing the human IP receptor, this compound was found to be 26-fold more potent than beraprost in increasing cyclic AMP (cAMP) ucl.ac.ukpatsnap.com. Furthermore, research indicates that the rank potency order for analogue-induced IP receptor activation is esuberaprost > iloprost > beraprost > treprostinil ucl.ac.uk.

Table 1: Comparative IP Receptor Agonism Potency

| Compound | Relative Potency (vs. Beraprost) | EC50 (nM) | Reference |

| Esuberaprost | 26-fold more potent | 0.4 | ucl.ac.ukpatsnap.com |

| Beraprost | - | 10.4 | ucl.ac.uk |

| Iloprost | ~5-fold less potent | 2.7 | ucl.ac.uk |

| Treprostinil | >100-fold less potent | 45 | ucl.ac.uk |

Note: EC50 values are indicative and may vary across different experimental conditions and cell types.

The IP receptor is a Gs-coupled receptor wikidoc.orgnih.govresearchgate.net. Upon activation by this compound, the IP receptor couples to the stimulatory G protein alpha subunit (Gsα) nih.govoaepublish.com. This interaction leads to the activation of adenylyl cyclase, an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) researchgate.netpatsnap.comnih.gov. The increase in intracellular cAMP levels is a hallmark of Gs-coupled receptor activation and mediates many of the downstream cellular effects of this compound patsnap.comnih.gov.

Intracellular Signaling Cascades Mediated by this compound

The activation of the IP receptor by this compound initiates a series of intracellular events, primarily involving the cAMP signaling pathway and its interplay with other signaling molecules like nitric oxide.

This compound's primary mechanism of action involves the activation of adenylate cyclase (AC) patsnap.comnih.gov. As a Gs-coupled receptor agonist, its binding to the IP receptor facilitates the exchange of GDP for GTP on the Gsα subunit nih.govoaepublish.com. The activated Gsα subunit then stimulates AC, leading to a significant increase in intracellular cAMP levels researchgate.netpatsnap.comnih.gov. This elevation in cAMP is crucial for mediating the vasodilatory effects of this compound, as cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation patsnap.comnih.gov. This compound has demonstrated a potent ability to stimulate cAMP generation, being 26-fold more potent than beraprost in HEK-293-IP cells ucl.ac.ukpatsnap.com.

Table 2: Comparative cAMP Generation Potency

| Compound | Potency Increase (vs. Beraprost) | EC50 (nM) | Cell System | Reference |

| Esuberaprost | 26-fold | 0.4 | HEK-293-IP cells | ucl.ac.ukpatsnap.com |

| Beraprost | - | 10.4 | HEK-293-IP cells | ucl.ac.uk |

The cellular responses mediated by this compound can also involve interactions with the nitric oxide (NO) signaling pathway researchgate.netcore.ac.ukfrontiersin.org. While the primary mechanism involves IP receptor-mediated cAMP generation, some studies suggest that the antiproliferative effects of this compound may be more dependent on the NO pathway than on direct IP receptor activation patsnap.com. The NO pathway, which involves the production of cyclic guanosine (B1672433) monophosphate (cGMP), also contributes to vasodilation researchgate.netfrontiersin.org. Research indicates that this compound-induced relaxation of rat pulmonary arteries can be strongly inhibited by L-NAME, a nitric oxide synthase inhibitor, suggesting a role for NO in its vascular effects patsnap.comnih.govmdpi.com. This interplay highlights the complex signaling networks involved in prostacyclin analog activity, where cAMP and cGMP pathways can converge or influence each other to achieve cellular responses researchgate.netfrontiersin.org.

Preclinical Research Methodologies and Mechanistic Insights

In Vitro Model Systems for Esuberaprost (B1248030) Sodium Pharmacological Evaluation

The pharmacological profile of Esuberaprost Sodium has been investigated using several established in vitro and ex vivo experimental systems to assess its effects on cellular signaling and vascular function.

Application of HEK-293 Cells Stably Expressing Human IP Receptor for Cyclic AMP Assays

Human embryonic kidney 293 (HEK-293) cells engineered to stably express the human IP receptor have been utilized to quantify the ability of this compound to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production. This assay is a direct measure of IP receptor activation, as the IP receptor is coupled to adenylyl cyclase, leading to increased cAMP levels upon agonist binding ucl.ac.uknih.govpatsnap.compatsnap.com. Studies have shown that this compound is a highly potent agonist at these cells, demonstrating significantly greater potency in increasing cAMP compared to its parent compound, beraprost (B1666799) ucl.ac.uknih.govpatsnap.com. Specifically, this compound exhibited an EC50 of 0.4 nM in HEK-293-IP cells for increasing cAMP, which was 26-fold more potent than beraprost ucl.ac.uknih.govpatsnap.com.

Assessment of Vascular Tone using Wire Myography in Isolated Rat and Human Distal Pulmonary Arteries

Wire myography has been employed to evaluate the effects of this compound on vascular tone in isolated segments of rat and human distal pulmonary arteries (PAs) ucl.ac.uknih.govpatsnap.com. In these experiments, the arteries are typically pre-contracted with an agent like U46619 (100 nM) to establish a baseline level of tension. The subsequent addition of this compound allows for the measurement of its vasodilatory or vasoconstrictive effects.

Research indicates that this compound effectively relaxed rat pulmonary arteries, exhibiting a 5-fold greater potency compared to beraprost ucl.ac.uknih.govpatsnap.com. These relaxant effects in rat PAs were found to be significantly inhibited by the IP receptor antagonist RO3244794 and the nitric oxide (NO) synthase inhibitor L-NAME ucl.ac.uknih.govpatsnap.com. In contrast, human distal pulmonary arteries from patients with pulmonary hypertension (PH) showed a less pronounced relaxation response to this compound compared to rat PAs, with a maximum relaxation of only 19% at 10 µM. Beraprost, on the other hand, failed to induce relaxation in these human PAs and instead caused a weak contraction ucl.ac.uknih.gov. At high concentrations (≥ 1000 nM), this compound also demonstrated EP3 receptor-dependent vasoconstriction, although these contractions were 50% lower than those observed with beraprost ucl.ac.uknih.govpatsnap.comnih.gov.

Studies on Human Pulmonary Arterial Smooth Muscle Cell (PASMC) Proliferation and Antiproliferative Effects

The impact of this compound on the proliferation of human pulmonary arterial smooth muscle cells (PASMCs), particularly those derived from patients with pulmonary arterial hypertension (PAH), has been investigated ucl.ac.uknih.govpatsnap.comnih.gov. Studies have shown that this compound is significantly more potent in inhibiting PASMC proliferation compared to beraprost. In human PASMCs from PAH patients, this compound demonstrated an EC50 of 3 nM for inhibiting cell proliferation, which is 40-fold more potent than beraprost (EC50 of 120 nM) ucl.ac.uknih.govpatsnap.com. This contrasts with the 5-fold potency difference observed for cAMP elevation in the HEK-293-IP cell assay ucl.ac.uk.

Mechanistic Findings from In Vitro and Ex Vivo Studies

The preclinical investigations have provided insights into the specific molecular pathways and receptor interactions underlying this compound's observed pharmacological effects.

Elucidation of Vasorelaxant Potency and Receptor Antagonist Sensitivity

This compound has been characterized as a highly potent IP receptor agonist ucl.ac.uknih.govpatsnap.comncats.io. Its ability to induce vasorelaxation in rat pulmonary arteries is strongly dependent on the IP receptor, as evidenced by the significant inhibition of these effects by the IP receptor antagonist RO3244794 ucl.ac.uknih.govpatsnap.com. The potency of this compound in increasing cAMP in HEK-293 cells stably expressing the human IP receptor (EC50 0.4 nM) further supports its high affinity and efficacy at this receptor ucl.ac.uknih.govpatsnap.com. While this compound generally promotes vasodilation, it has also been observed to cause EP3 receptor-dependent vasoconstriction at high concentrations, though to a lesser extent than beraprost ucl.ac.uknih.govpatsnap.comnih.gov.

Differentiating Antiproliferative Mechanisms: IP Receptor Dependence versus Nitric Oxide Pathway Contribution

The mechanisms by which this compound inhibits PASMC proliferation have been explored, distinguishing the roles of IP receptor activation and the nitric oxide (NO) pathway. While this compound is a potent IP receptor agonist, its antiproliferative effects in human PASMCs from PAH patients appear to be more strongly dependent on the NO pathway than on IP receptor signaling alone ucl.ac.uknih.gov. Studies indicated that the inhibitory effects of this compound on rat PAs were significantly inhibited by both an IP receptor antagonist and an NO synthase inhibitor, suggesting a dual mechanism in this model ucl.ac.uknih.govpatsnap.com. However, in human PASMCs, the antiproliferative effects were noted to be less dependent on the IP receptor but more strongly dependent on the NO pathway ucl.ac.uknih.gov. This suggests that while IP receptor activation is important, the activation of NO synthase pathways plays a crucial role in mediating the antiproliferative actions of this compound in these specific cellular contexts.

Comparative Responses of Pulmonary Arteries to this compound and Racemic Beraprost

Studies comparing this compound with racemic beraprost have revealed significant differences in their pharmacological potency and effects on pulmonary arteries. Research utilizing wire myography in rat and human distal pulmonary arteries has demonstrated that esuberaprost exhibits superior vasodilatory effects compared to racemic beraprost. Specifically, esuberaprost relaxed rat pulmonary arteries with approximately five-fold greater potency than beraprost. These relaxant effects were largely inhibited by IP receptor antagonists and nitric oxide synthase inhibitors, suggesting a mechanism involving the prostacyclin (IP) receptor and nitric oxide pathways. nih.gov

In contrast to its potent relaxation effects, esuberaprost also exhibited a concentration-dependent vasoconstriction at higher concentrations (≥ 1000 nM) in rat pulmonary arteries, which was mediated by EP3 receptors. However, the magnitude of this vasoconstriction was approximately 50% lower compared to that induced by racemic beraprost. nih.gov

Further investigations using cell-based assays have highlighted differential potencies in downstream signaling. In HEK-293 cells stably expressing the human IP receptor, esuberaprost was found to be 26-fold more potent in increasing cyclic adenosine monophosphate (cAMP) levels than racemic beraprost. nih.gov Similarly, in human pulmonary arterial smooth muscle cells (PASMCs) derived from patients with pulmonary arterial hypertension (PAH), esuberaprost demonstrated a 40-fold greater potency in inhibiting cell proliferation compared to beraprost. These findings suggest that the stereochemical separation of beraprost into esuberaprost significantly enhances its efficacy as an IP receptor agonist and impacts its antiproliferative activity. nih.gov

Table 1: Comparative Potency of this compound vs. Racemic Beraprost

| Assay/System | Endpoint | This compound Potency | Racemic Beraprost Potency | Fold Difference (Esuberaprost vs. Beraprost) | Reference |

| Rat Distal Pulmonary Arteries | Vasodilation | Higher | Lower | ~5-fold | nih.gov |

| HEK-293-IP Cells | cAMP Generation | EC₅₀ 0.4 nM | Higher EC₅₀ (implied) | ~26-fold | nih.gov |

| Human PASMCs | Cell Proliferation | EC₅₀ 3 nM | EC₅₀ 120 nM | ~40-fold | nih.gov |

Investigation of Angiogenic Activity in Cell-Based Assays

The assessment of angiogenic activity is a critical component in evaluating the potential therapeutic effects of compounds like this compound, particularly in conditions involving vascular remodeling. Cell-based assays are widely employed to investigate the pro- or anti-angiogenic potential of substances by examining their effects on endothelial cell proliferation, migration, and the formation of capillary-like structures. nih.govibidi.comcreative-bioarray.com

Standard methodologies for evaluating angiogenic activity include:

Cell Proliferation Assays: These assays measure the increase in cell number over a defined period. Techniques such as the MTT assay or CellTitre-Glo assay quantify viable cells based on metabolic activity or ATP levels, respectively. nih.govreactionbiology.com

Cell Migration Assays: These assays assess the ability of cells to move across a barrier, often utilizing Transwell systems or wound-healing models. reactionbiology.comturkjps.org

Tube Formation Assays: In this in vitro method, endothelial cells are cultured on a basement membrane-like matrix (e.g., Matrigel®). The cells then differentiate, migrate, and form capillary-like tubular structures, which can be quantified by measuring tube length, number of loops, or branching points. nih.govibidi.comcreative-bioarray.com

Rat Aortic Ring Assay: This in vitro technique utilizes aortic rings from rats embedded in a gel matrix to assess the formation of microvessels (sprouts) from the explants. creative-bioarray.comturkjps.org

While specific studies detailing the angiogenic activity of this compound using these assays were not identified within the scope of this review, these methodologies represent the standard approaches used to investigate such effects for compounds targeting vascular processes. nih.govibidi.comcreative-bioarray.comturkjps.org

Considerations for Preclinical Animal Models in this compound Research

The selection and utilization of appropriate preclinical animal models are fundamental for understanding the efficacy and mechanisms of prostacyclin analogs like this compound. These models aim to recapitulate aspects of human diseases, such as pulmonary arterial hypertension (PAH), to predict potential therapeutic outcomes.

Selection of Relevant Animal Models for Studying Prostacyclin Analog Activity

A variety of animal models are employed to study conditions where prostacyclin analogs are relevant, particularly pulmonary hypertension (PH) and PAH. The choice of model depends on the specific pathological features being investigated. Commonly utilized models include:

Monocrotaline (MCT)-Induced Pulmonary Hypertension: This model, typically in rats, involves administration of the toxin monocrotaline, which causes pulmonary vascular injury, leading to pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy. It is a widely used and reproducible model for evaluating PH therapies. atsjournals.orgatsjournals.orgmdpi.comphysiology.orgnih.gov

Sugen 5416 (SuHx) Model: This model combines the administration of Sugen 5416 (a vascular endothelial growth factor receptor inhibitor) with chronic hypoxia exposure in rodents. It induces a more severe form of PAH, characterized by significant vascular remodeling, including neointimal proliferation, and is considered to have higher clinical relevance for certain aspects of PAH. mdpi.comphysiology.orgnih.gov

Chronic Hypoxia Model: Exposure of animals to reduced oxygen levels for extended periods can induce pulmonary hypertension and vascular changes, though typically less severe than MCT or SuHx models. mdpi.comphysiology.orgnih.gov

Pulmonary Artery Banding (PAB): This surgical model in larger animals, such as pigs, involves constricting the pulmonary artery to induce pressure overload and right ventricular failure, providing insights into the mechanics of RV dysfunction in PH. mdpi.comnih.gov

Genetically Modified Models: Mice with specific genetic alterations relevant to PH pathogenesis are also utilized to investigate the roles of particular molecules and pathways. physiology.org

The selection of a model should consider its ability to mimic key pathological features of human PAH, such as pulmonary vasoconstriction, vascular remodeling, and right ventricular dysfunction, while also acknowledging the inherent differences between animal models and human disease. physiology.orgnih.gov

Table 2: Common Animal Models for Studying Prostacyclin Analogs in PH/PAH

| Model Type | Species | Induction Method | Key Pathological Features Mimicked | Relevance to Prostacyclin Analogs |

| Monocrotaline (MCT)-induced PH | Rat | Monocrotaline injection | Pulmonary vascular injury, remodeling, RV hypertrophy | Widely used for efficacy studies |

| Sugen 5416/Hypoxia (SuHx) | Rat/Mouse | Sugen 5416 + chronic hypoxia | Severe PAH, neointimal proliferation, endothelial dysfunction, RV failure | High clinical relevance |

| Chronic Hypoxia | Rat/Mouse | Prolonged exposure to low oxygen | Pulmonary hypertension, vascular changes | General PH studies |

| Pulmonary Artery Banding (PAB) | Large animals | Surgical constriction of pulmonary artery | RV pressure overload, RV failure | RV function studies |

| Genetically Modified Models | Mouse | Gene knockout/transgenic | Specific molecular pathway involvement in PH | Mechanistic studies |

Methodological Approaches for Assessing Compound Effects in Preclinical Animal Systems

Evaluating the effects of compounds like this compound in preclinical animal models involves a range of techniques to assess efficacy, pharmacodynamics, and underlying mechanisms.

Vascular Reactivity Studies: Wire myography is a standard technique used to assess the effects of compounds on isolated pulmonary artery rings. This allows for the direct measurement of vasodilation or vasoconstriction in response to the agent, often in pre-constricted vessels. nih.govfrontiersin.org

Morphometric Analysis: Histological examination of lung tissue allows for the assessment of structural changes in the pulmonary arteries, such as medial wall thickness, lumen diameter, and the presence of vascular remodeling. atsjournals.orgatsjournals.org

Biochemical and Molecular Assays: Measuring levels of second messengers like cyclic adenosine monophosphate (cAMP) can confirm the activation of prostacyclin signaling pathways. atsjournals.orgatsjournals.org Additionally, evaluating the expression and activity of relevant receptors (e.g., IP, EP receptors) and ion channels (e.g., O2-sensitive Kv channels) can elucidate the compound's mechanism of action. frontiersin.org Urinary metabolites, such as 11-DTXB2, can also be measured to assess effects on related pathways like thromboxane (B8750289) synthase activity. atsjournals.orgatsjournals.org

Angiogenesis Assays: As described in section 4.2.4, in vitro (cell-based) and in vivo (e.g., chick chorioallantoic membrane, corneal assays) methods are used to evaluate the compound's impact on blood vessel formation. nih.govcreative-bioarray.comturkjps.org

When designing preclinical studies, it is important to consider whether the intervention is being evaluated for prevention or reversal of disease, to conduct complete hemodynamic assessments, to standardize conditions for measurements, and to perform longer-term studies that include survival and toxicity assessments. physiology.org

Compound List:

this compound

Racemic Beraprost

Beraprost

Synthetic Chemistry and Process Research of Esuberaprost Sodium

Development of Chiral Synthetic Routes for Esuberaprost (B1248030) Sodium

The synthesis of esuberaprost, the active component of esuberaprost sodium, presents a significant challenge due to the presence of multiple stereocenters. Early approaches often involved the synthesis of a mixture of diastereomers, followed by separation. However, to improve efficiency and yield of the desired isomer, stereoselective and enantioselective synthetic routes have been a primary focus of research.

A key challenge in the synthesis of benzoprostacyclin derivatives like esuberaprost is the construction of the unique tricyclic core with precise stereochemical control. One notable approach has been the use of organocatalyst-mediated reactions. For instance, an enantioselective total synthesis of the most active isomer of beraprost (B1666799) has been achieved, which is directly applicable to esuberaprost synthesis. This strategy utilized an asymmetric organocatalyst-mediated formal [3+2] cycloaddition reaction as a key step to efficiently construct the tricyclic core.

Another innovative strategy involves the de novo synthesis of the dihydrobenzofuran ring system present in esuberaprost. This method creates the aromatic ring through an inverse-electron demand Diels-Alder reaction, followed by an aromatization sequence. This approach allows for a modular and stereoselective synthesis, which is highly advantageous for constructing complex molecules like esuberaprost.

Furthermore, catalytic asymmetric formal synthesis has been explored, achieving the synthesis of a key intermediate for beraprost through an enantioselective intramolecular oxa-Michael reaction. This method, mediated by a newly developed benzothiadiazine catalyst, allows for the control of all four contiguous stereocenters of the tricyclic core. The development of such catalytic asymmetric methods is a significant step forward in the efficient synthesis of single-isomer benzoprostacyclin derivatives.

The synthesis of the optically active side chains is also a critical aspect. For the ω-side chain, enantioselective Michael reactions have been employed to establish the desired stereochemistry. These advanced synthetic strategies have paved the way for more direct and efficient access to esuberaprost, minimizing the need for extensive chiral separations of diastereomeric mixtures.

Optimization of Synthetic Efficiency for Single-Isomer Benzoprostacyclin Derivatives

Optimizing the synthetic efficiency for single-isomer benzoprostacyclin derivatives like esuberaprost is a continuous effort in process chemistry. The focus is on improving yields, reducing the number of steps, and utilizing more cost-effective and environmentally benign reagents and conditions.

One area of optimization lies in the choice of catalysts and reaction conditions for key stereoselective steps. Research has demonstrated that the careful selection of organocatalysts can significantly influence the enantioselectivity and yield of the desired intermediates. For example, in the asymmetric intramolecular oxa-Michael reaction, optimization of the catalyst structure and reaction parameters such as temperature and solvent is crucial for achieving high stereoselectivity.

Another critical aspect of optimization is the purification of intermediates and the final product. The use of chiral high-performance liquid chromatography (HPLC) has been instrumental in the separation of enantiomeric forms of prostaglandins (B1171923) and their analogues. The development of efficient and scalable chiral HPLC methods is essential for ensuring the high enantiomeric purity required for pharmaceutical applications. Optimization of parameters such as the chiral stationary phase, mobile phase composition, and temperature is key to achieving baseline separation of the desired isomer from its stereoisomers.

Below is a table summarizing key areas of optimization in the synthesis of single-isomer benzoprostacyclin derivatives:

| Optimization Area | Key Strategies | Desired Outcome |

| Stereocontrol | Development of novel organocatalysts, asymmetric catalytic methods. | High enantiomeric and diastereomeric purity, reducing the need for extensive purification. |

| Route Design | Convergent and modular synthetic approaches. | Increased overall yield, flexibility for analogue synthesis. |

| Reaction Conditions | Optimization of solvent, temperature, and reagent stoichiometry. | Improved reaction rates, higher yields, and reduced side product formation. |

| Purification | Development of scalable chiral chromatography methods. | High enantiomeric excess (>99%) of the final active pharmaceutical ingredient. |

Process Scale-Up and Industrial Application Considerations in this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound involves addressing several critical challenges to ensure a safe, robust, and economically viable process.

Key considerations for the scale-up of this compound production include:

Reagent and Solvent Selection: Reagents and solvents that are suitable for laboratory-scale synthesis may not be appropriate for large-scale production due to cost, safety, and environmental concerns. The process must be adapted to use industrially available and less hazardous materials wherever possible.

Process Safety: A thorough hazard evaluation of each step in the synthetic route is essential. This includes understanding the thermal stability of intermediates, potential for runaway reactions, and the toxicity of all materials used in the process.

Crystallization and Polymorphism: The final crystallization step of this compound is critical for controlling its physical properties, such as particle size distribution and crystal form (polymorphism). Different polymorphs can have different solubility and bioavailability, making control of the crystallization process vital for product consistency.

Impurity Profile: The impurity profile of the final product must be carefully controlled and monitored. This includes residual solvents, reagents, by-products, and stereoisomers. The development of robust analytical methods is crucial for quality control.

Equipment and Engineering: The choice of manufacturing equipment is dictated by the specific requirements of each reaction, including temperature and pressure control, and the handling of solids and liquids. The design of the manufacturing plant must also consider containment strategies for potent compounds.

The following table outlines some of the major challenges and mitigation strategies in the process scale-up of this compound:

| Challenge | Mitigation Strategies |

| Handling of Energetic or Unstable Intermediates | Process safety studies (e.g., differential scanning calorimetry), engineering controls for temperature and pressure. |

| Achieving High Stereochemical Purity on a Large Scale | Robust and scalable chiral purification techniques (e.g., preparative chiral HPLC, diastereomeric salt resolution), in-process controls to monitor isomeric ratios. |

| Consistent Polymorph Control | Controlled crystallization studies to identify and consistently produce the desired crystal form. |

| Waste Management | Process optimization to reduce waste streams, selection of recyclable solvents, and implementation of appropriate waste treatment protocols. |

The successful industrial production of this compound relies on a multidisciplinary approach, combining expertise in synthetic organic chemistry, process engineering, analytical chemistry, and regulatory affairs to deliver a high-quality and safe medication.

Analytical Methodologies for Esuberaprost Sodium Research

Chromatographic Techniques for Esuberaprost (B1248030) Sodium Analysis and Purity Assessment

Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation of a drug from its impurities and metabolites.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the quantification of pharmaceutical compounds in various matrices. This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry.

Key Principles and Applications:

High Selectivity and Sensitivity: LC-MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. This allows for the accurate quantification of the target analyte even at very low concentrations.

Method Development: A typical LC-MS/MS method development for a compound like Esuberaprost Sodium would involve the optimization of several parameters. This includes the selection of an appropriate HPLC or UHPLC column (e.g., a C18 column for reversed-phase chromatography), the composition of the mobile phase (often a mixture of water, acetonitrile, or methanol with additives like formic acid or ammonium acetate to improve ionization), and the flow rate.

Mass Spectrometry Parameters: The mass spectrometer settings, including the ionization source (e.g., electrospray ionization - ESI), polarity (positive or negative ion mode), and the specific multiple reaction monitoring (MRM) transitions for the analyte and an internal standard, are meticulously optimized to achieve the best signal-to-noise ratio.

Validation: Once developed, the method undergoes rigorous validation according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.

While specific LC-MS/MS methods for this compound are not detailed in public scientific literature, the general approach is well-established for the analysis of other prostacyclin analogs and pharmaceutical compounds.

Modern pharmaceutical analysis often requires the separation of complex mixtures containing the active pharmaceutical ingredient (API) and numerous related substances. Advanced chromatographic systems are employed to achieve superior resolution and efficiency.

Advanced Systems and Their Advantages:

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC.

Unified Chromatography (UC): This approach combines aspects of both liquid and supercritical fluid chromatography, offering unique selectivity for a wide range of compounds, including those that are challenging to analyze by conventional LC.

Dual-Gradient or Two-Dimensional LC (2D-LC): For highly complex samples, 2D-LC provides a powerful separation tool by using two different columns with orthogonal separation mechanisms. This significantly increases peak capacity and the ability to resolve co-eluting impurities.

The application of these advanced systems would be invaluable for the comprehensive purity assessment of this compound, allowing for the separation and detection of trace-level impurities that might not be resolved by standard HPLC methods.

Spectroscopic and Other Biophysical Approaches for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pharmaceutical molecules.

Commonly Employed Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the chemical structure of a molecule. While specific NMR data for this compound is found within patent literature, detailed academic studies on its spectroscopic characterization are not widely available. For instance, a patent mentions the use of ¹H NMR (400 MHz, DMSO-d6) for the characterization of related compounds. google.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of a molecule, which is crucial for confirming its elemental composition. MS is also used to determine the structure of metabolites and degradation products by analyzing their fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in a molecule and are often used for identification and quantitative analysis.

These spectroscopic methods, in conjunction with chromatographic techniques, provide a comprehensive profile of the this compound molecule, confirming its identity and structure.

Analytical Strategies for Investigating Metabolites and Impurities (if applicable to academic research)

The investigation of metabolites and impurities is a critical aspect of drug development, ensuring the safety and quality of the final product.

Strategies for Metabolite and Impurity Analysis:

Forced Degradation Studies: To identify potential degradation products, the drug substance is subjected to stress conditions such as heat, humidity, light, acid, and base hydrolysis, and oxidation. The resulting degradation products are then separated and identified using techniques like LC-MS.

Metabolite Identification: In vivo and in vitro studies are conducted to identify the metabolic fate of the drug. Biological samples (e.g., plasma, urine) are analyzed using LC-HRMS to detect and identify metabolites. The general approach involves comparing the mass spectra of the parent drug with those of potential metabolites.

Impurity Profiling: The manufacturing process of a drug can result in process-related impurities. These are identified and quantified using chromatographic techniques. A patent for a related compound notes that impurities can arise from raw materials or incomplete removal during synthesis. justia.com

While specific metabolites and impurities of this compound are not documented in publicly available research, the methodologies for their investigation are well-established in the pharmaceutical industry. The analysis of metabolites, for instance, is typically conducted using conventional drug metabolism study protocols involving MS or NMR analysis for structure determination. google.com

Future Directions in Esuberaprost Sodium Academic Research

Exploration of Novel Therapeutic Applications Beyond Established Indications Based on Mechanistic Insights

Esuberaprost (B1248030) sodium is a stereoisomer of beraprost (B1666799) and acts as a potent agonist at the prostacyclin (IP) receptor, which leads to vasodilation and inhibition of platelet aggregation through increased cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comnih.gov However, research has revealed that its mechanism of action is more complex, with effects that may be independent of the IP receptor and more reliant on the nitric oxide (NO) pathway. nih.govsci-hub.seucl.ac.uk These mechanistic details provide a foundation for exploring new therapeutic applications beyond its initial focus on PAH.

One key finding is that the antiproliferative effects of esuberaprost in human pulmonary arterial smooth muscle cells (PASMCs) appear to be more dependent on NO than on the IP receptor. nih.govsci-hub.se Esuberaprost was found to be 40-fold more potent than its parent compound, beraprost, at inhibiting the proliferation of these cells. nih.govucl.ac.uk This potent antiproliferative action, potentially mediated by NO, suggests its utility could be investigated in other diseases characterized by pathological cell proliferation and vascular remodeling. Conditions such as certain cancers, atherosclerosis, or restenosis following angioplasty could be potential areas of academic inquiry.

Furthermore, esuberaprost demonstrated a differential mechanism of action compared to other prostacyclin mimetics like iloprost (B1671730), with its vasorelaxant effects being strongly dependent on endothelial NO synthase. sci-hub.se This distinct signaling pathway could be exploited in conditions where endothelial dysfunction is a primary pathological feature. Future research could explore its efficacy in diseases like peripheral artery disease, diabetic vasculopathy, or certain forms of kidney disease where enhancing NO-mediated vasodilation and cytoprotection could be beneficial. The observation that esuberaprost caused relaxation in pulmonary arteries from patients with pulmonary hypertension, whereas the racemic beraprost did not, further underscores the potential therapeutic advantages of this single isomer that warrant further mechanistic and translational studies. nih.govsci-hub.se

Development of Advanced Research Tools and Methodologies for Studying Esuberaprost Sodium

Future academic study of this compound would benefit significantly from the application and development of advanced research tools to further dissect its cellular and molecular mechanisms. While initial studies utilized established methods like wire myography and cultured cells, more sophisticated models can provide deeper insights. nih.gov

In Vitro and Ex Vivo Models: Advanced in vitro models, such as organ-on-a-chip technology, could be used to create microfluidic devices that mimic the physiological environment of human pulmonary arteries. These models allow for the study of esuberaprost's effects on endothelial and smooth muscle cell interactions under flow conditions, providing a more accurate representation of its vascular effects. The use of primary human pulmonary arterial smooth muscle cells from patients with heritable PAH could also offer insights into its efficacy across different genetic backgrounds of the disease. ucl.ac.uk Furthermore, human lung cell lines like Calu-3 or primary cultured alveolar epithelial cells can be grown into monolayers to study the transport kinetics and mechanisms of drug action across the epithelial barrier. researchgate.net

Ex vivo models, such as the isolated perfused lung (IPL), offer an intermediate level of complexity between in vitro and in vivo studies. researchgate.netresearchgate.net The IPL model maintains the lung's architecture and allows for the controlled study of esuberaprost's pharmacokinetics and pharmacodynamics, helping to distinguish between lung absorption and clearance mechanisms without the confounding variables of a whole-animal system. researchgate.net

In Vivo Models: While rodent models are commonly used, larger animal models such as sheep or pigs, whose lung anatomy and physiology are more analogous to humans, could be employed to test pulmonary pharmacokinetics and formulation efficiency more accurately. researchgate.net Advanced imaging techniques, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), could be used in these models to visualize the distribution of radiolabeled esuberaprost and its engagement with IP receptors in real-time.

Computational Modeling and Structure-Activity Relationship (SAR) Studies to Guide Future Compound Design

Computational approaches are essential for rational drug design and can guide the development of new compounds inspired by esuberaprost's structure. nih.gov The fact that esuberaprost, a single stereoisomer of beraprost, is significantly more potent than the racemic mixture highlights the critical importance of stereochemistry in its pharmacological activity. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. nih.gov For esuberaprost, systematic modifications to its structure could be synthesized and tested to identify the key chemical motifs responsible for its high potency at the IP receptor and its unique NO-dependent effects. For instance, creating a series of analogs with alterations to the side chains or the core structure and then evaluating their activity in cAMP generation and cell proliferation assays can build a detailed SAR map. mdpi.com This map would elucidate which parts of the molecule are critical for each of its distinct biological actions, allowing for the targeted design of new molecules with improved potency or selectivity.

Computational Modeling: In silico methods can accelerate the drug discovery process. nih.gov Homology modeling could be used to build a three-dimensional structure of the human IP receptor. rsc.org Molecular docking simulations could then be performed to predict how esuberaprost and its newly designed analogs bind to the receptor's active site. These simulations can provide insights into the specific molecular interactions—such as hydrogen bonds or hydrophobic interactions—that are crucial for high-affinity binding. This computational approach can help prioritize which novel compounds should be synthesized and tested in the lab, saving time and resources. mdpi.compreprints.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to statistically link the structural features of a series of compounds with their biological activities, enabling the prediction of potency for virtual compounds before they are ever synthesized. rsc.org

Research Findings Summary

| Research Area | Key Findings | Potential Future Direction |

| Novel Therapeutic Applications | Esuberaprost exhibits potent antiproliferative effects in PASMCs, which appear to be more dependent on the NO pathway than the IP receptor. nih.govsci-hub.seucl.ac.uk It also shows superior vasorelaxant effects in diseased human pulmonary arteries compared to racemic beraprost. nih.gov | Investigate efficacy in other diseases involving pathological cell proliferation or endothelial dysfunction, such as atherosclerosis or peripheral artery disease. |

| Advanced Research Tools | Current studies have used wire myography and cultured cell lines (HEK-293, PASMCs). nih.gov General advanced models for pulmonary research include organ-on-a-chip, isolated perfused lung (IPL), and larger animal models. researchgate.netresearchgate.net | Employ organ-on-a-chip technology to model vascular interactions and use the IPL model to refine pharmacokinetic and pharmacodynamic understanding. |

| Computational Modeling & SAR | Esuberaprost, as a single stereoisomer, is 26-fold more potent at increasing cAMP and 40-fold more potent at inhibiting cell proliferation than racemic beraprost. nih.govsci-hub.seucl.ac.uk | Use molecular docking and QSAR to model interactions with the IP receptor and guide the design of new, more potent, or selective analogs based on the esuberaprost scaffold. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for establishing the baseline pharmacological profile of Esuberaprost Sodium?

- Methodological Answer : Begin with in vitro assays (e.g., receptor binding affinity, enzyme inhibition) using standardized protocols . Validate findings with in vivo models (e.g., rodent pharmacokinetic studies) under controlled conditions. Ensure reproducibility by adhering to guidelines for experimental documentation, including detailed descriptions of compound purity, solvent systems, and dose-response curves . For novel compounds like this compound, provide spectroscopic data (NMR, HPLC) to confirm structural integrity .

Q. How should researchers design studies to assess the dose-dependent efficacy of this compound in preclinical models?

- Methodological Answer : Use a tiered approach:

Pilot Studies : Identify the minimum effective dose (MED) and maximum tolerated dose (MTD) using staggered dosing in small cohorts .

Full Dose-Response Curves : Apply nonlinear regression models (e.g., sigmoidal Emax) to quantify potency (EC50) and efficacy (Emax) .

Statistical Validation : Include control groups and power analysis to ensure sample sizes are sufficient to detect significant effects (α=0.05, power ≥80%) .

Q. What are the best practices for conducting a systematic literature review on this compound’s mechanism of action?

- Methodological Answer :

- Database Selection : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound" AND "prostaglandin receptor") .

- Inclusion Criteria : Prioritize peer-reviewed articles published in the last decade, excluding non-English studies without validated translations .

- Data Extraction : Tabulate key findings (e.g., receptor targets, conflicting results) and assess study quality using tools like SYRCLE’s risk-of-bias checklist .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s pharmacokinetic data across different experimental models?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., species-specific metabolism, formulation differences) .

- In Silico Modeling**: Use physiologically based pharmacokinetic (PBPK) models to simulate interspecies variability and isolate model-specific artifacts .

- Methodological Audits : Replicate experiments under standardized conditions (e.g., ISO guidelines) to eliminate procedural inconsistencies .

Q. What strategies optimize the development of a high-throughput screening assay for this compound derivatives?

- Methodological Answer :

- Assay Design : Use fluorescence-based or luminescence readouts for real-time activity monitoring .

- Automation : Implement robotic liquid handling systems to minimize human error and increase throughput .

- Quality Control : Include Z’-factor calculations to validate assay robustness (Z’ > 0.5 indicates high reliability) .

Q. How should researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

- Methodological Answer :

- Standardized Protocols : Adopt ARRIVE 2.0 guidelines for animal studies, including blinding, randomization, and sample-size justification .

- Multi-Center Validation : Collaborate with independent labs to confirm findings, reducing institutional bias .

- Data Transparency : Share raw datasets and analytical code via repositories like Zenodo or Figshare to enable third-party verification .

Data Analysis & Reporting

Q. What statistical approaches are most appropriate for analyzing time-series data in this compound toxicity studies?

- Methodological Answer :

- Longitudinal Analysis : Use mixed-effects models to account for intra-subject variability and missing data .

- Survival Analysis : Apply Kaplan-Meier curves and Cox proportional hazards models for mortality/toxicity endpoints .

- Adjustments : Correct for multiple comparisons (e.g., Bonferroni, FDR) to minimize Type I errors .

Q. How can researchers ensure data integrity when reporting negative or inconclusive results for this compound?

- Methodological Answer :

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before data collection .

- Blinded Analysis : Separate data collection and analysis teams to reduce confirmation bias .

- Full Disclosure : Report all experimental outcomes, including failed replicates, in supplementary materials to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.